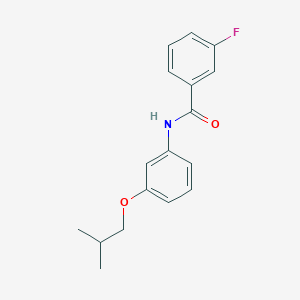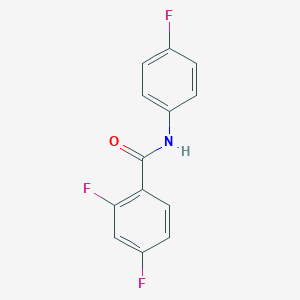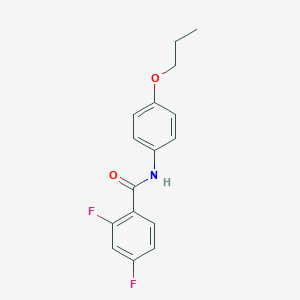![molecular formula C18H17Cl2NO3 B268247 3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)
3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as DCFB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wirkmechanismus
DCF exerts its effects through multiple mechanisms of action. In cancer cells, DCF induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In neurodegenerative diseases, DCF reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway. Inflammation is also inhibited by DCF through the inhibition of the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
DCF has been shown to have various biochemical and physiological effects. In cancer cells, DCF inhibits cell proliferation and induces apoptosis. In neurodegenerative diseases, DCF reduces oxidative stress and inflammation, leading to neuroprotection. Inflammation is also inhibited by DCF, leading to a reduction in the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DCF has several advantages for lab experiments, such as its stability and solubility in various solvents. However, DCF has some limitations, such as its potential toxicity and the need for further research to determine its optimal dosage and administration route.
Zukünftige Richtungen
For research on DCF include the development of analogs with improved efficacy and reduced toxicity, investigation of potential applications in other diseases, and determining the optimal dosage and administration route for different diseases and conditions.
Synthesemethoden
DCF is synthesized through a multi-step process that involves the reaction of 3,5-dichlorobenzoic acid with 2-(tetrahydro-2-furanylmethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to purification and characterization methods such as column chromatography and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
DCF has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, DCF has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, DCF has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common factor in many diseases, and DCF has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide |
|---|---|
Molekularformel |
C18H17Cl2NO3 |
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
3,5-dichloro-N-[2-(oxolan-2-ylmethoxy)phenyl]benzamide |
InChI |
InChI=1S/C18H17Cl2NO3/c19-13-8-12(9-14(20)10-13)18(22)21-16-5-1-2-6-17(16)24-11-15-4-3-7-23-15/h1-2,5-6,8-10,15H,3-4,7,11H2,(H,21,22) |
InChI-Schlüssel |
RCORNVHIKDBFNX-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Kanonische SMILES |
C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



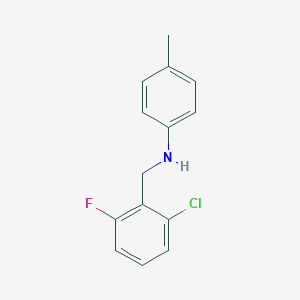
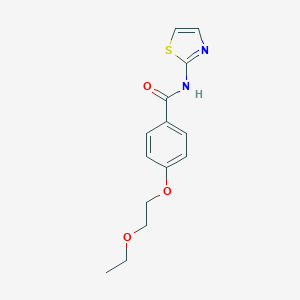
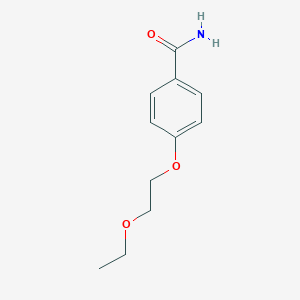
![4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268172.png)
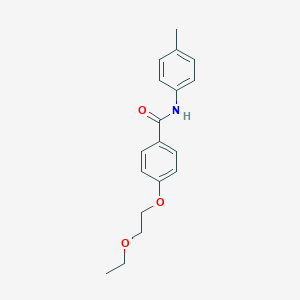
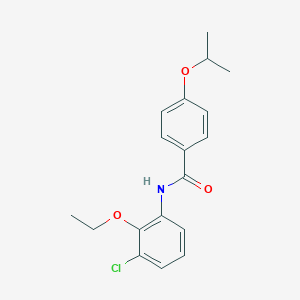
![N-[5-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-4-isopropoxybenzamide](/img/structure/B268178.png)
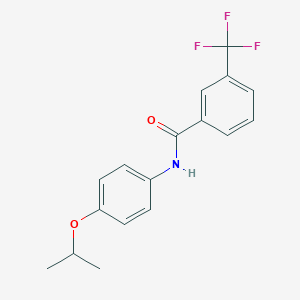
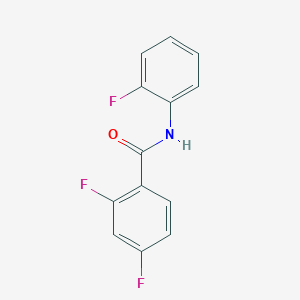
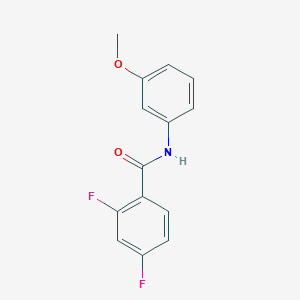
![2,4-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268184.png)
